molecular formula C13H16BrF2NO2 B11787353 (R)-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol

(R)-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol

Cat. No.: B11787353
M. Wt: 336.17 g/mol
InChI Key: KWOOHRDCZZTZQS-GFCCVEGCSA-N
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Description

®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol is a synthetic organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C13H16BrF2NO2

Molecular Weight

336.17 g/mol

IUPAC Name

2-[(4R)-4-amino-6-bromo-2,2-dimethyl-3H-chromen-4-yl]-2,2-difluoroethanol

InChI

InChI=1S/C13H16BrF2NO2/c1-11(2)6-12(17,13(15,16)7-18)9-5-8(14)3-4-10(9)19-11/h3-5,18H,6-7,17H2,1-2H3/t12-/m1/s1

InChI Key

KWOOHRDCZZTZQS-GFCCVEGCSA-N

Isomeric SMILES

CC1(C[C@@](C2=C(O1)C=CC(=C2)Br)(C(CO)(F)F)N)C

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)Br)(C(CO)(F)F)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps may include:

    Bromination: Introduction of the bromine atom into the chroman ring.

    Amination: Introduction of the amino group.

    Fluorination: Introduction of the difluoroethanol moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in halogenated products.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology

In biological research, the compound may be investigated for its effects on cellular processes and its potential as a biochemical tool.

Medicine

The compound could be explored for its therapeutic potential, including its activity against specific diseases or conditions.

Industry

In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol: can be compared with other chroman derivatives, such as:

Uniqueness

The uniqueness of ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other similar compounds.

Biological Activity

(R)-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol is a synthetic compound with a complex structure that shows promise in various biological applications. Its unique chroman backbone and the presence of functional groups such as amino and difluoroethanol contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H19BrF2NC_{15}H_{19}BrF_2N and a molecular weight of approximately 414.67 g/mol. The structural features include:

  • Amino group : Contributes to interaction with biological targets.
  • Bromine atoms : Enhance reactivity and may influence biological activity.
  • Difluoroethanol moiety : Imparts unique chemical properties that can affect solubility and interaction with biomolecules.

Preliminary studies suggest that this compound interacts with various biological macromolecules, including receptors involved in neurotransmission and cell signaling pathways. The compound's structural similarities to known pharmacological agents indicate potential anti-inflammatory and analgesic properties.

Interaction Studies

Interaction studies have revealed that compounds with similar structures can modulate ion channels and receptors. For instance:

  • Potassium Channels : Analogous compounds have shown inhibitory effects on potassium channels like SLACK (Sodium-Activated Potassium Channel), suggesting a similar activity for this compound .

Biological Activity Overview

The biological activities associated with this compound include:

Activity Description
Anti-inflammatoryPotential to reduce inflammation through modulation of immune responses.
AnalgesicMay provide pain relief by acting on pain pathways in the nervous system.
NeuroprotectivePossible protective effects on neuronal cells against oxidative stress.

Case Studies

  • In Vitro Studies : In vitro assays using cell lines have demonstrated that compounds structurally similar to this compound can significantly inhibit the activity of specific ion channels. For example, one study found that a related compound inhibited SLACK channels with an IC50 value ranging from 221 nM to 1768 nM .
  • Animal Models : Animal studies have indicated that similar compounds can reduce inflammation in models of arthritis and neuropathic pain, supporting the potential therapeutic applications of this compound in treating chronic pain conditions .

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